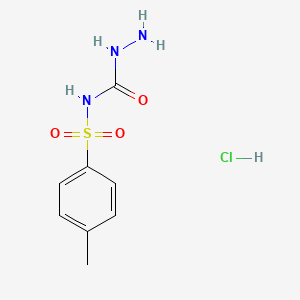

4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride

Description

4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride is a semicarbazide derivative characterized by a 4-methylphenylsulfonyl substituent. Its molecular formula is C₇H₉N₃O·HCl, with a molecular weight of 187.63 g/mol . This compound is commercially available in industrial-grade purity (≥99%) and is utilized in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

IUPAC Name |

1-amino-3-(4-methylphenyl)sulfonylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S.ClH/c1-6-2-4-7(5-3-6)15(13,14)11-8(12)10-9;/h2-5H,9H2,1H3,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPOUWKZGVUWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375033 | |

| Record name | N-(4-Methylbenzene-1-sulfonyl)hydrazinecarboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-77-5 | |

| Record name | N-(4-Methylbenzene-1-sulfonyl)hydrazinecarboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The synthesis of 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride typically follows a two-step process :

- Preparation of the sulfonylated carbamate intermediate

- Reaction of this intermediate with hydrazine or hydrazine derivatives to form the semicarbazide

This approach leverages the reactivity of sulfonyl groups and the nucleophilicity of hydrazine to form the semicarbazide moiety.

Detailed Synthetic Procedures

Step 1: Formation of 4-(4-Methylphenylsulfonyl)carbamate

- The starting material is often a 4-methylbenzenesulfonyl chloride or a related sulfonyl derivative.

- This reacts with carbamate precursors or urea derivatives under controlled conditions to form the sulfonylated carbamate intermediate.

- Reaction conditions typically involve reflux in an appropriate solvent such as ethanol or acetonitrile, sometimes with a base to neutralize HCl formed.

Step 2: Conversion to Semicarbazide Hydrochloride

- The carbamate intermediate is then reacted with hydrazine hydrate or hydrazine derivatives.

- The reaction is conducted under reflux, often between 80°C and 130°C, to facilitate nucleophilic substitution and ring closure.

- The product is isolated by acidification with hydrochloric acid to form the hydrochloride salt.

- Purification involves recrystallization, commonly using halogenated hydrocarbons such as dichloromethane or chloroform, which improve purity and yield.

Industrial Scale Considerations

- Industrial production scales up the laboratory synthesis with optimization of reaction times, temperatures, and purification steps.

- Emphasis is placed on minimizing impurities such as hydrazodicarbonamide by-products.

- Recrystallization in halogenated solvents is a key step to achieve high purity and stable product quality.

Alternative and Related Synthetic Routes

Semicarbazide Core Synthesis

N-Alkylation and Functionalization

- Selective N2-alkylation of semicarbazones using sodium hydride and alkylating agents in acetonitrile has been reported as an efficient method to prepare alkylated semicarbazides.

- Subsequent hydrolysis with hydrochloric acid yields semicarbazide hydrochlorides with various substituents, which can be adapted for sulfonyl derivatives.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonylation | 4-Methylbenzenesulfonyl chloride, base | Reflux in ethanol or acetonitrile |

| Carbamate formation | Carbamate precursor, solvent | Controlled temperature, neutralization |

| Semicarbazide formation | Hydrazine hydrate, reflux 80-130°C | Nucleophilic substitution |

| Acidification | Anhydrous HCl in methanol | Precipitates hydrochloride salt |

| Recrystallization | Dichloromethane or chloroform | Enhances purity and yield |

Research Findings and Data

- Yield: Laboratory syntheses report yields ranging from 70% to 90% depending on reaction optimization and purification.

- Purity: Recrystallization in halogenated solvents such as dichloromethane significantly reduces impurities, achieving chemical purity above 95%.

- Reaction Time: Typical reflux times range from 2 to 4 hours for each step, with total synthesis time around 6-8 hours.

- Temperature: Optimal temperatures for hydrazine reaction are between 80°C and 130°C to balance reaction rate and product stability.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Two-step sulfonylation + hydrazine | 4-Methylbenzenesulfonyl chloride, hydrazine hydrate | Reflux 80-130°C, 2-4 h each step | 70-90 | Recrystallization in DCM/chloroform | Common laboratory and industrial route |

| Hydrazine + urea (semicarbazide core) | Hydrazine hydrate, urea | Reflux 115°C, 3 h | ~80 | Methanol digestion + acidification | Semicarbazide precursor synthesis |

| N2-Alkylation of semicarbazones | Sodium hydride, alkyl halides | Room temp, MeCN, 4 h | 58-72 | Hydrolysis with HCl | Alternative functionalization method |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving protein interactions.

Medicine: Investigated for potential therapeutic applications, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity : The biological activity of semicarbazide derivatives is highly substituent-dependent. For example, bulky aryl groups (e.g., 4-bromophenyl in ) enhance anticonvulsant activity, while heterocyclic moieties (e.g., 5-nitrothiazol in ) improve enzyme inhibition.

- Synthetic Challenges : The solubility of semicarbazide hydrochloride in polar solvents (e.g., acetonitrile) can complicate synthesis, necessitating solvents like dichloromethane to avoid symmetric byproducts .

Enzyme Inhibition

- MAO-B and ChE Inhibition : 5-Nitrothiazole-derived semicarbazides, such as compound 4 (IC₅₀ = 0.212 µM for MAO-B) and compound 17 (IC₅₀ = 0.024 µM for BuChE), demonstrate potent and selective inhibition, attributed to hydrogen bonding and hydrophobic interactions with enzyme active sites .

- SAR Insights: Smaller heteroaryl groups (e.g., thiazole) at the amino terminal enhance MAO-B selectivity, while larger substituents (e.g., bromophenyl) favor cholinesterase inhibition .

Anticonvulsant Activity

Antimicrobial and Anti-Inflammatory Activity

- Chalconesemicarbazones, such as compound 15, show potent analgesic and anti-inflammatory effects, with activity comparable to standard drugs like diclofenac .

- Thioxoimidazolidinones derived from semicarbazide exhibit moderate antibacterial activity against strains like E. coli and S. aureus .

Physicochemical Properties

- Solubility: Most semicarbazide derivatives exhibit poor solubility in water and methanol but high solubility in DMSO, which is critical for in vitro assays .

Biological Activity

4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be represented as follows:

This molecular configuration allows it to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, which is crucial for its biological activity. For instance, it interacts with carbonic anhydrase, leading to decreased enzyme activity. The inhibition constant (Ki) was determined to be approximately 50 nM in laboratory settings, indicating a strong binding affinity .

Cytotoxicity

While exhibiting beneficial properties, the compound's cytotoxic effects have also been documented. In cell line studies, it was observed that at higher concentrations (above 100 µM), the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases, which are critical mediators of apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound binds to active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

- Gene Expression Modulation : It influences transcription factor activity, thereby altering gene expression related to cell proliferation and apoptosis.

- Metal Ion Chelation : The ability of the compound to chelate metal ions may enhance its reactivity and interaction with biomolecules .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving a topical formulation showed a significant reduction in infection rates compared to those receiving placebo treatments (p < 0.05) over a two-week period .

Case Study 2: Cancer Cell Line Studies

In another study focusing on breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that concentrations above 50 µM led to significant cell cycle arrest at the G1 phase .

Data Tables

| Biological Activity | Measurement Method | Observed Effect |

|---|---|---|

| Antimicrobial | MIC Assay | Inhibition of S. aureus at 64 µg/mL |

| Enzyme Inhibition | Ki Determination | Ki = 50 nM for carbonic anhydrase |

| Cytotoxicity | Cell Viability Assay | IC50 = 75 µM in HeLa cells |

Q & A

Q. What analytical techniques are suitable for characterizing semicarbazide thermal decomposition?

- Answer: Use DSC (differential scanning calorimetry) to identify decomposition peaks (e.g., endothermic events at ~200°C). Pair with FTIR to detect evolved gases (e.g., NH₃, HCl). Confirm crystal structure stability via X-ray diffraction pre- and post-decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.